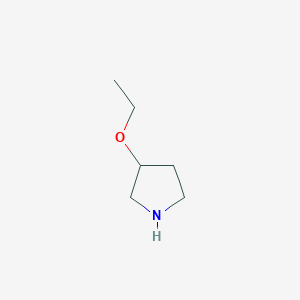
4-Methoxy-6-methyl-2-(methylthio)pyrimidine
Overview
Description
4-Methoxy-6-methyl-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2OS. It is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a pyrimidine ring substituted with methoxy, methyl, and methylthio groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol under basic conditions to introduce the methoxy group . The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced at various positions under suitable conditions.
Substitution: The methylthio group can be displaced by nucleophiles such as hydroxide ions or primary amines.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, peracids
Reducing Agents: Hydrogen gas, metal hydrides
Nucleophiles: Hydroxide ions, primary amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Hydroxylated or aminated pyrimidines
Scientific Research Applications
4-Methoxy-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-Methoxy-6-methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives:
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Similar structure but with a chloro group instead of a methyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the methoxy group and has two chloro groups.
2-(Methylthio)pyrimidine: Simplified structure with only the methylthio group.
These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents can significantly influence their biological activities and industrial uses.
Properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWYHTWXORCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603121 | |
| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55749-33-2 | |
| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)




![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)







